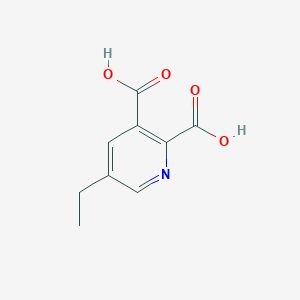

5-Ethylpyridine-2,3-dicarboxylic acid

Descripción general

Descripción

5-Ethylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and an ethyl group at the 5 position. This compound is typically a white to light yellow solid and is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Ethylpyridine-2,3-dicarboxylic acid can be synthesized through the carboxylation of pyridine. A common method involves the reaction of pyridine with carbon dioxide and an appropriate oxidizing agent under elevated temperatures . Another method includes the use of 5-ethylpyridine as a starting material, which undergoes oxidation to introduce the carboxylic acid groups at the 2 and 3 positions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The ethyl group or the carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolinic acid derivatives, while reduction can yield alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

5-Ethylpyridine-2,3-dicarboxylic acid serves as a crucial reagent in the synthesis of various heterocyclic compounds. Notably, it has been utilized to synthesize imidazolinones through cyclization reactions under mild conditions. The reaction between its diethyl ester and other compounds, such as quinoline-2,3-dicarboxylic acid, demonstrates its utility in forming complex structures efficiently at ambient temperatures .

Table 1: Reaction Conditions for Imidazolinone Synthesis

| Reactant 1 | Reactant 2 | Base Used | Temperature | Yield (%) |

|---|---|---|---|---|

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | Quinoline-2,3-dicarboxylic acid | Sodium Hydride | Ambient | High |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 2-amino-2,3-dimethylbutyramide | CH₃ONa | Lower than typical | Higher than other bases |

Potential Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against specific bacterial strains. Interaction studies have highlighted its reactivity with biological molecules, suggesting potential mechanisms of action that could be explored for therapeutic applications .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Preliminary studies suggest that it could be a candidate for further pharmacological exploration aimed at developing new anti-inflammatory agents.

Agrochemical Applications

Herbicide Development

The compound's derivatives have been studied for their potential use in developing herbicides. The synthesis of imidazolinone-based herbicides from this compound showcases its importance in agricultural chemistry. These compounds have demonstrated effective weed control while maintaining safety profiles for crops .

Case Studies

Case Study 1: Synthesis of Imidazolinone Herbicides

A study published in Agricultural Sciences detailed the synthesis of imidazolinone herbicides from this compound derivatives. The research highlighted the efficiency of the cyclization process and the resulting herbicide's effectiveness against various weed species.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of diethyl 5-ethylpyridine-2,3-dicarboxylate against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds, suggesting a promising avenue for developing new antibiotics based on this scaffold.

Mecanismo De Acción

The mechanism of action of 5-ethylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ethyl group can also affect the compound’s hydrophobic interactions and binding affinity . These interactions can modulate biological processes and chemical reactions, making the compound useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

5-Ethylquinolinic acid: A derivative with a quinoline ring structure.

2,3-Pyridinedicarboxylic acid: Lacks the ethyl group at the 5 position.

Uniqueness

5-Ethylpyridine-2,3-dicarboxylic acid is unique due to the presence of both the ethyl group and the two carboxylic acid groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Actividad Biológica

5-Ethylpyridine-2,3-dicarboxylic acid (CAS No. 102268-15-5) is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.174 g/mol

- Melting Point : 152°C to 154°C

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial activity. A study demonstrated that compounds related to this compound showed inhibition against various bacterial strains, suggesting potential as antibacterial agents.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Neuroprotective Effects

Some studies have indicated that pyridine derivatives may possess neuroprotective properties. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions :

- Conventional Organic Synthesis :

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant inhibition zone against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of pyridine derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative agents, indicating their potential application in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-ethylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVBTGOXNGCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029072 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102268-15-5 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLQUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 5-Ethylpyridine-2,3-dicarboxylic acid be utilized in the synthesis of novel compounds with potential applications in material science?

A: this compound (epdca) can be employed as a precursor for generating functional ligands. For instance, epdca reacts with hydrazine hydrate (N2H4·H2O) via an in situ acylation reaction to form 5-ethylpyridine-2,3-dicarboxylhydrazidate (EPDH) [, ]. This derivative, EPDH, acts as a multidentate ligand, coordinating with metal ions like Pb2+ to form metal-organic frameworks. These frameworks, exemplified by [Pb2(EPDH)4(H2O)] [], exhibit interesting luminescent properties, making them potentially suitable for applications in areas such as optoelectronics and sensing.

Q2: What are the luminescent properties of the Pb2+ compound formed with the 5-Ethylpyridine-2,3-dicarboxylhydrazidate ligand and what is the origin of this luminescence?

A: The Pb2+ compound, specifically [Pb2(EPDH)4(H2O)], displays luminescence with a maximum emission at 531 nm []. Density Functional Theory (DFT) calculations suggest that this emission arises from a combination of intra-ligand charge transfers occurring within the EPDH ligand itself, as well as inter-ligand charge transfers happening between adjacent EPDH ligands within the compound's structure []. This combination of charge transfer mechanisms contributes to the observed luminescence properties.

Q3: Can this compound be used to modify other materials and what are the potential benefits?

A: Yes, research indicates that modified derivatives of this compound can be used as functional bridges in the creation of luminescent terbium hybrid materials []. The incorporation of these modified derivatives into the hybrid material's structure through an in-situ sol-gel process is suggested to enhance the material's overall luminescent properties []. This approach highlights the potential of this compound derivatives for improving the performance of advanced luminescent materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.